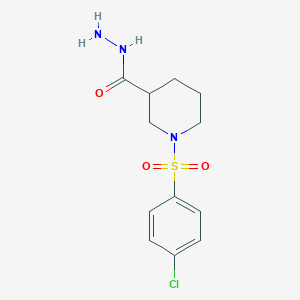
1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide” is a chemical compound with the molecular formula C12H16ClN3O3S and a molecular weight of 317.79 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide” can be elucidated using various spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and EI-MS . These techniques provide information about the types of atoms in the molecule and their connectivity.Applications De Recherche Scientifique
Diabetes Treatment Potential
1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide derivatives have been synthesized and evaluated for their biological potential, particularly in treating type II diabetes. Some derivatives demonstrated potent α-glucosidase inhibitory activity, surpassing even acarbose, a standard commercially available α-glucosidase inhibitor (Aziz ur-Rehman et al., 2018).
Antibacterial Applications
Derivatives of 1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide have been found effective against various bacterial strains. A study showed that specific derivatives exhibited substantial inhibitory effects against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Kashif Iqbal et al., 2017).
Enzyme Inhibition for Neurodegenerative Diseases
Research has shown that derivatives of 1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are significant in the context of neurodegenerative diseases like Alzheimer's. Molecular docking studies have confirmed the potential of these compounds as inhibitors (H. Khalid et al., 2014).
Antioxidant and Anticholinesterase Activities
Sulfonyl hydrazone compounds, incorporating piperidine derivatives, have been synthesized and evaluated for antioxidant capacity and anticholinesterase activity. These studies are important for understanding the therapeutic potential of these compounds in various oxidative stress-related conditions (Nurcan Karaman et al., 2016).
Alzheimer’s Disease Treatment Candidates
Certain N-substituted derivatives of 1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide were synthesized to evaluate their potential as drug candidates for Alzheimer’s disease. These compounds have shown promising results in enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, a target in Alzheimer’s disease treatment (A. Rehman et al., 2018).
Potential Anticancer Agents
Derivatives of 1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide have been synthesized and evaluated as potential anticancer agents. Certain compounds showed significant anticancer activity, suggesting their potential use in cancer therapy (A. Rehman et al., 2018).
Antimicrobial Activity in Agriculture
1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide derivatives have shown potent antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. This suggests their potential application in agricultural pest management (K. Vinaya et al., 2009).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3S/c13-10-3-5-11(6-4-10)20(18,19)16-7-1-2-9(8-16)12(17)15-14/h3-6,9H,1-2,7-8,14H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHCZIFXXIJZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


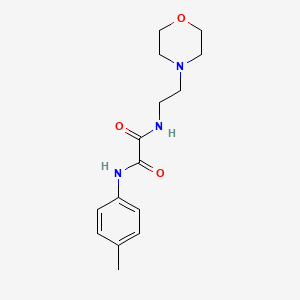
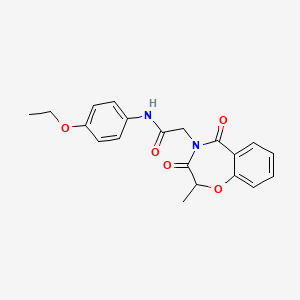
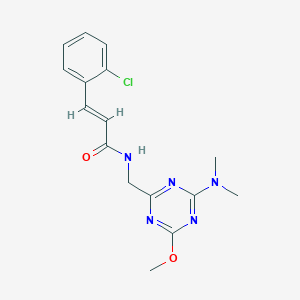
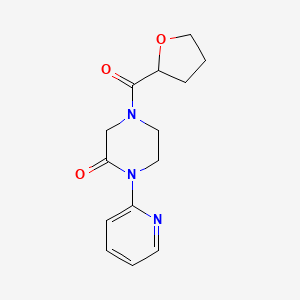

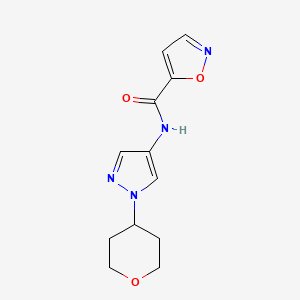

![N-(3-chloro-4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2491789.png)
![3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B2491793.png)
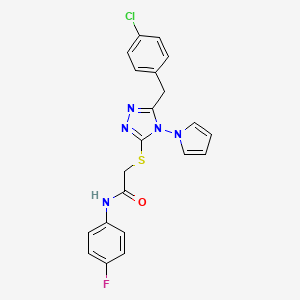
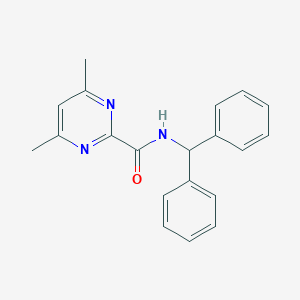

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2491798.png)